molecular formula C21H20ClNO4 B10896818 ethyl (2E)-3-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-2-cyanoprop-2-enoate

ethyl (2E)-3-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-2-cyanoprop-2-enoate

Cat. No.: B10896818
M. Wt: 385.8 g/mol
InChI Key: GSGUFKMASQWORO-GZTJUZNOSA-N
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Description

ETHYL 3-{4-[(2-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-2-CYANOACRYLATE is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises an ethyl ester, a chlorobenzyl group, and a cyanoacrylate moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-{4-[(2-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-2-CYANOACRYLATE typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzyl alcohol with 3-ethoxy-4-hydroxybenzaldehyde to form an intermediate, which is then subjected to cyanoacrylation under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired compound purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-{4-[(2-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-2-CYANOACRYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

ETHYL 3-{4-[(2-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-2-CYANOACRYLATE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials, such as adhesives and coatings.

Mechanism of Action

The mechanism of action of ETHYL 3-{4-[(2-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-2-CYANOACRYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to altered cell function or death. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

ETHYL 3-{4-[(2-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-2-CYANOACRYLATE can be compared with other similar compounds, such as:

    ETHYL 3-CHLORO-4-((2-CHLOROBENZYL)OXY)BENZOATE: Similar in structure but differs in the presence of a cyanoacrylate moiety.

    ETHYL 2-{[((2E)-2-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYBENZYLIDENE}HYDRAZINO)(OXO)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: Shares some structural features but has different functional groups and applications.

Properties

Molecular Formula

C21H20ClNO4

Molecular Weight

385.8 g/mol

IUPAC Name

ethyl (E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enoate

InChI

InChI=1S/C21H20ClNO4/c1-3-25-20-12-15(11-17(13-23)21(24)26-4-2)9-10-19(20)27-14-16-7-5-6-8-18(16)22/h5-12H,3-4,14H2,1-2H3/b17-11+

InChI Key

GSGUFKMASQWORO-GZTJUZNOSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)OCC)OCC2=CC=CC=C2Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)OCC)OCC2=CC=CC=C2Cl

Origin of Product

United States

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